molecular formula C23H26N2O4S2 B14998686 ethyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

ethyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

Cat. No.: B14998686
M. Wt: 458.6 g/mol
InChI Key: GAZFLALSPSTYGT-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate involves multiple steps. One common method includes the condensation of acetoacetic acid with salicylaldehyde and thiourea in ethanol, catalyzed by sodium bisulfate . This reaction forms the tricyclic core structure, which is then further functionalized to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The use of high-purity reagents and solvents, along with precise temperature and pH control, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tricyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

Ethyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate is unique due to its specific tricyclic structure and the presence of multiple functional groups. This combination allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H26N2O4S2

Molecular Weight

458.6 g/mol

IUPAC Name

ethyl 2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

InChI

InChI=1S/C23H26N2O4S2/c1-5-28-19(26)12-30-23-24-21-20(16-10-17(13(2)3)29-11-18(16)31-21)22(27)25(23)15-8-6-7-14(4)9-15/h6-9,13,17H,5,10-12H2,1-4H3

InChI Key

GAZFLALSPSTYGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C3=C(S2)COC(C3)C(C)C)C(=O)N1C4=CC=CC(=C4)C

Origin of Product

United States

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